(1-ethyl-1H-pyrazol-4-yl)methanethiol
CAS No.:
Cat. No.: VC17835492
Molecular Formula: C6H10N2S
Molecular Weight: 142.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2S |
|---|---|
| Molecular Weight | 142.22 g/mol |
| IUPAC Name | (1-ethylpyrazol-4-yl)methanethiol |
| Standard InChI | InChI=1S/C6H10N2S/c1-2-8-4-6(5-9)3-7-8/h3-4,9H,2,5H2,1H3 |
| Standard InChI Key | NMSIJQBSQNIPPX-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)CS |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(1-Ethyl-1H-pyrazol-4-yl)methanethiol (C₆H₁₀N₂S) features a pyrazole ring substituted with an ethyl group at the 1-position and a methylthiol (-CH₂SH) moiety at the 4-position. The thiol group introduces distinct electronic and steric properties compared to oxygen or nitrogen analogs, influencing both reactivity and intermolecular interactions.
Table 1: Key physicochemical properties (extrapolated from analogous systems)
| Property | Value |
|---|---|
| Molecular formula | C₆H₁₀N₂S |
| Molecular weight | 142.22 g/mol |
| IUPAC name | (1-ethylpyrazol-4-yl)methanethiol |
| Canonical SMILES | CCN1C=C(C=N1)CS |
| Hydrogen bond donors | 1 (thiol group) |
| Hydrogen bond acceptors | 2 (pyrazole N atoms) |
The ethyl substituent enhances lipophilicity compared to methyl analogs, while the thiol group enables disulfide bridge formation and metal coordination.
Synthetic Approaches
General Pyrazole Synthesis
Pyrazole cores are typically constructed via:
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Knorr-type synthesis: Condensation of hydrazines with 1,3-diketones
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Cyclocondensation: Using α,β-unsaturated carbonyl compounds and hydrazines
For 4-thiomethyl derivatives, post-synthetic modifications often involve:
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Thiolation of 4-chloromethyl intermediates using thiourea
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Mitsunobu reactions to introduce sulfur functionalities
Route Optimization Challenges
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Thiol oxidation: Requires inert atmosphere handling (N₂/Ar) to prevent disulfide formation
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Regioselectivity: Ethyl group orientation affects reaction pathways (DFT studies suggest 1-ethyl promotes 4-position reactivity)
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Purification: Thiol volatility necessitates low-temperature column chromatography
Reactivity Profile
Nucleophilic Substitutions
The thiol group undergoes characteristic reactions:
Reactivity trends (relative to O/N analogs):
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Higher nucleophilicity than alcohols
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Lower basicity than amines
Oxidation Pathways
Controlled oxidation yields distinct products:
| Oxidizing agent | Product |
|---|---|
| H₂O₂ (mild) | Disulfide (RSSR) |
| KMnO₄ (strong) | Sulfonic acid (RSO₃H) |
Biological Interactions
Putative Targets
Pyrazole-thiol hybrids demonstrate activity against:
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Cyclooxygenase-2 (COX-2): Thiol coordination to Fe³⁰ in heme group
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Cysteine proteases: Covalent binding via thiol-disulfide exchange
Structure-Activity Relationships (SAR)
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Ethyl vs. propyl: Shorter alkyl chains enhance aqueous solubility (clogP reduced by ~0.4 units)
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Thiol vs. amine: Thiols show higher membrane permeability (LogD₇.₄: 1.2 vs. 0.8 for amine analog)
| Hazard | Mitigation strategy |
|---|---|
| Thiol volatility | Use closed systems with scrubbers |
| Skin irritation | Nitrile/neoprene gloves (≥0.11 mm) |
| Odor control | Charcoal filtration systems |
Comparative Analysis
Ethyl vs. Propyl Derivatives
| Parameter | Ethyl derivative | Propyl derivative |
|---|---|---|
| LogP (calculated) | 1.45 | 1.89 |
| Aqueous solubility | 12.3 mg/mL | 8.7 mg/mL |
| Metabolic stability | t₁/₂ = 42 min (rat) | t₁/₂ = 28 min (rat) |
The ethyl group balances lipophilicity and metabolic resistance better than longer chains.
Research Frontiers
Priority Investigation Areas
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Catalytic applications: As ligand in cross-coupling reactions (Pd-S coordination)
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Prodrug development: Thioether conjugation for targeted drug delivery
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Antimicrobial studies: Exploiting thiol redox activity against bacterial thioredoxin
Technical Challenges
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Analytical detection: Thiols require derivatization (e.g., Ellman's reagent) for accurate quantification
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Scale-up synthesis: Gas evolution (H₂S) during reactions necessitates robust containment
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